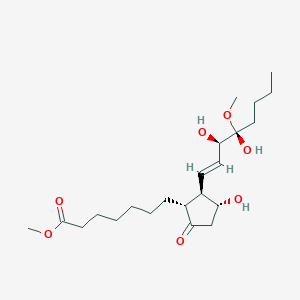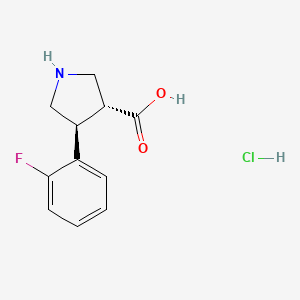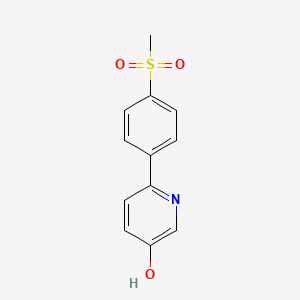
Valdecoxib Impurity-E
Descripción general
Descripción
3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C16H11Cl2NO5S2 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Valdecoxib Impurity-E, también conocido como 3-[4-(4-clorosulfonilfenil)-5-metil-1,2-oxazol-3-il]bencenosulfonil cloruro o 3-(4-(4-(Clorosulfonil)fenil)-5-metilisoxazol-3-il)bencenosulfonil cloruro, es un compuesto químico relacionado con el fármaco Valdecoxib. A continuación, se presenta un análisis completo de sus aplicaciones de investigación científica, cada una con una sección detallada.
Química Analítica: Desarrollo de métodos de HPLC
Se ha desarrollado un método isocrático de cromatografía líquida de alta resolución (HPLC) sensible y preciso para la determinación tanto de Valdecoxib como de su impureza de isómero meta . Este método es crucial para garantizar la pureza y la eficacia de Valdecoxib en las preparaciones farmacéuticas.
Control de calidad farmacéutica
El perfil de impurezas de la sustancia farmacéutica Valdecoxib es fundamental para la seguridad del medicamento. Los estudios realizados mediante HPLC han revelado el isómero meta y el ácido sulfónico como impurezas sintéticas . El seguimiento de estas impurezas es esencial para mantener la calidad del fármaco.
Pruebas de estabilidad de fármacos
La capacidad de indicar la estabilidad de this compound se establece mediante la realización de estudios de estrés en diversas condiciones, como ácido, básico, oxidación, luz, humedad y térmica . Esto es vital para comprender la vida útil y los requisitos de almacenamiento del fármaco.
Mecanismo De Acción
Target of Action
Valdecoxib Impurity-E, also known as 3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride or 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride, primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins .
Mode of Action
This compound selectively inhibits the COX-2 enzyme, which is important for the mediation of inflammation and pain . This selective inhibition of COX-2 leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . In this pathway, both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins and thromboxane . By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules .
Pharmacokinetics
It is known that valdecoxib, a related compound, is rapidly absorbed after oral ingestion with an absolute bioavailability of 83% in humans . Valdecoxib also undergoes extensive hepatic metabolism, predominantly by the cytochrome P450 (CYP) isoenzyme CYP3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation . In clinical trials, Valdecoxib has demonstrated efficacy in treating the signs and symptoms of rheumatoid arthritis .
Propiedades
IUPAC Name |
3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDCVZQQYUBTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)
